molecular formula C11H13FO3 B053421 4-Butoxy-2-fluorobenzoic acid CAS No. 123843-54-9

4-Butoxy-2-fluorobenzoic acid

Cat. No.: B053421
CAS No.: 123843-54-9
M. Wt: 212.22 g/mol
InChI Key: FDDUDQLEOGNYIT-UHFFFAOYSA-N
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Description

4-Butoxy-2-fluorobenzoic acid is a fluorinated derivative of benzoic acid, characterized by the presence of a butoxy group at the fourth position and a fluorine atom at the second position on the benzene ring. Its molecular formula is C11H13FO3, and it has a molecular weight of 212.22 g/mol

Scientific Research Applications

4-Butoxy-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Safety and Hazards

While specific safety and hazard information for 4-Butoxy-2-fluorobenzoic acid was not found, fluorobenzoic acids in general can cause skin and eye irritation and may cause respiratory irritation . They should be handled with appropriate personal protective equipment, and exposure should be minimized .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 4-Butoxy-2-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl intermediates.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-Butoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The butoxy group may also influence its solubility and membrane permeability, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: A simpler fluorinated benzoic acid with a similar structure but without the butoxy group.

    2-Fluorobenzoic Acid: Another fluorinated derivative with the fluorine atom at the second position but lacking the butoxy group.

Uniqueness

4-Butoxy-2-fluorobenzoic acid is unique due to the combination of the butoxy and fluorine substituents, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-butoxy-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDUDQLEOGNYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378457
Record name 4-butoxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123843-54-9
Record name 4-butoxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of concentrated sulphuric acid (190 ml) and water (190 ml) was added dropwise to a stirred solution of compound 18 (19.0 g, 0.098 mol) in glacial acetic acid (380 ml). The stirred mixture was heated under reflux for 48 h, cooled in a refrigerator for 24 h and the product was filtered off and dried (CaCl2) in vacuo to give pale-yellow crystals.
Quantity
190 mL
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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